2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-2-24-18-11-10-17(15-4-3-5-16(20(15)18)21(24)26)23-19(25)12-27-14-8-6-13(22)7-9-14/h3-11H,2,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYLBLGTSGTNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=C(C=C4)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 343.8 g/mol. The presence of a 4-chlorophenyl group and a thio linkage suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.8 g/mol |
| CAS Number | 1171447-18-9 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of indole and thiazole have shown promise as inhibitors of cancer cell proliferation. The thioether linkage in our compound may enhance its ability to interact with cellular targets involved in cancer progression.
Antimicrobial Activity
Research on related thiazole derivatives has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The electron-withdrawing nature of the 4-chlorophenyl group can enhance the lipophilicity of the compound, potentially improving its membrane penetration and efficacy against microbial cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and thioether group can significantly impact potency and selectivity. For example:
- Electron-Withdrawing Groups : The presence of halogens (like chlorine) has been associated with increased activity due to enhanced electron deficiency, facilitating interactions with nucleophilic sites in target proteins.
- Alkyl Substituents : Variations in the ethyl group can affect hydrophobic interactions and solubility, influencing overall bioavailability.
Study 1: Anticancer Activity
A recent study evaluated a series of thiazole derivatives for their anticancer properties against various cell lines. Compounds structurally related to our target exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects on cancer cells while maintaining low toxicity in normal cells .
Study 2: Antimicrobial Efficacy
In another investigation focusing on thiazole analogs, several compounds demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of a 4-chlorophenyl moiety was linked to enhanced antibacterial properties, suggesting that our compound could similarly exhibit such effects .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide?
Methodological Answer:
Synthetic optimization requires:
- Temperature control : Maintain 0–5°C during intermediate formation (e.g., thioether linkage) to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity and solubility .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate pure product. Confirm purity via HPLC (≥95%) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and acetamide linkage. Key signals: aromatic protons (δ 6.8–8.2 ppm), carbonyl groups (δ 165–175 ppm) .
- FT-IR : Validate thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .
Basic: How should researchers design initial biological screening assays for antimicrobial activity?
Methodological Answer:
- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC determination via broth microdilution .
- Controls : Include ciprofloxacin (positive) and DMSO (negative).
- Data interpretation : Compare IC₅₀ values against PubChem-reported analogs to assess potency .
Advanced: What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., bacterial topoisomerases) .
- Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) in explicit solvent (e.g., TIP3P water) .
Advanced: How can structural modifications improve target selectivity?
Methodological Answer:
- SAR analysis : Replace the 4-chlorophenyl group with fluorophenyl or methyl derivatives to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone groups to modulate lipophilicity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., amide oxygen) using Schrödinger Suite .
Advanced: How should researchers resolve contradictions between in vitro and in silico bioactivity data?
Methodological Answer:
- Orthogonal assays : Validate in vitro results with fluorescence-based enzymatic assays (e.g., Mosmann assay for cytotoxicity) .
- Compound stability : Test degradation under assay conditions (pH 7.4, 37°C) via LC-MS .
- Statistical modeling : Apply factorial design (e.g., ANOVA) to identify confounding variables (e.g., solvent residue) .
Advanced: What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use Taguchi methods to test variables (temperature, catalyst loading) with minimal runs .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety/yield .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Advanced: How to assess metabolic stability and toxicity in preclinical models?
Methodological Answer:
- In vitro metabolism : Use hepatic microsomes (human/rat) to measure CYP450-mediated degradation .
- In vivo models : Administer 10–50 mg/kg (oral/IP) in rodents; monitor plasma half-life via LC-MS/MS .
- Toxicity screening : Perform Ames test for mutagenicity and hERG assay for cardiotoxicity risk .
Advanced: What crystallographic challenges arise during structure determination?
Methodological Answer:
- Twinned crystals : Use SHELXD for data integration and Olex2 for twin law refinement .
- Disorder modeling : Apply PART instructions in SHELXL to resolve flexible ethyl or chlorophenyl groups .
- Data quality : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to reduce thermal motion artifacts .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Measure protein target stabilization after compound treatment .
- Knockdown/knockout : Use CRISPR-Cas9 to silence putative targets and assess activity loss .
- Fluorescence tagging : Fuse GFP to target proteins for live-cell imaging of compound localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
